(5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid
Overview
Description
“(5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid” is a chemical compound with the linear formula C12H18BFN2O2 . It is a white to yellow solid .
Synthesis Analysis
The synthesis of this compound could potentially involve Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18BFN2O2/c1-15-4-6-16(7-5-15)9-10-2-3-12(14)11(8-10)13(17)18/h2-3,8,17-18H,4-7,9H2,1H3 . This indicates the molecular structure of the compound.
Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can be used as a reactant in coupling reactions . The Suzuki–Miyaura coupling reaction is one such example, where chemically differentiated fragments participate in electronically divergent processes with the metal catalyst .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 252.1 . It is a white to yellow solid .
Scientific Research Applications
Fluorescence Quenching Studies
Boronic acid derivatives, including those similar to (5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid, have been extensively studied for their fluorescence quenching properties. The research by Geethanjali et al. (2015) explored the fluorescence quenching of boronic acid derivatives in alcohols, finding significant interactions with quenchers like aniline, indicating potential applications in chemical sensing and molecular interaction studies (Geethanjali et al., 2015).
Optical Modulation and Saccharide Recognition
Mu et al. (2012) demonstrated the use of phenyl boronic acids, structurally similar to the specified compound, in the optical modulation of carbon nanotubes and saccharide recognition. This research revealed how the molecular structure of boronic acids can significantly influence photoluminescence quantum yield, offering insights into applications in optical devices and biosensing (Mu et al., 2012).
Intermediate in Organic Synthesis
Crystal Structure and DFT Study
Huang et al. (2021) focused on the crystal structure and conformational analysis of boronic acid ester intermediates. Their research provides essential insights into the molecular structures, electrostatic potential, and physicochemical properties, which are crucial for understanding the behavior of these compounds in various applications (Huang et al., 2021).
Sugar Binding Affinity
Bhavya et al. (2016) explored the binding interaction of a phenyl boronic acid derivative with various sugars. The study provided valuable data on the binding constants and the favored conformations for binding, indicating the potential use of such compounds in biosensing and molecular recognition applications (Bhavya et al., 2016).
Future Directions
properties
IUPAC Name |
[5-fluoro-2-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BFN2O2/c1-15-4-6-16(7-5-15)9-10-2-3-11(14)8-12(10)13(17)18/h2-3,8,17-18H,4-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZHNIJIWSSQDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)CN2CCN(CC2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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